molecular formula C17H22N2O2 B6586424 N-[2-(2-methoxyphenyl)ethyl]-4-(1H-pyrrol-1-yl)butanamide CAS No. 1251687-68-9

N-[2-(2-methoxyphenyl)ethyl]-4-(1H-pyrrol-1-yl)butanamide

Cat. No. B6586424
CAS RN: 1251687-68-9
M. Wt: 286.37 g/mol
InChI Key: RWZXOUDQIUUTST-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the methods and reactions used to synthesize the compound. It may also include yield, purity, and optimization of the synthesis process .


Molecular Structure Analysis

This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular structure and stereochemistry of the compound .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, including its reactivity, selectivity, and the mechanism of the reactions .


Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, stability, and reactivity .

Scientific Research Applications

Anticancer Properties

Pyrrole derivatives have shown promise as potential anticancer agents. Their ability to inhibit cell proliferation and induce apoptosis makes them attractive candidates for cancer therapy. Researchers have explored pyrrole-containing compounds for their efficacy against various cancer types, including leukemia, lymphoma, and myelofibrosis .

Antibacterial and Antifungal Activity

Pyrrole-based molecules exhibit antibacterial and antifungal properties. These compounds can disrupt microbial cell membranes, inhibit essential enzymes, and interfere with DNA replication. Investigating their effectiveness against drug-resistant pathogens is an ongoing area of research .

Anti-Inflammatory Effects

Pyrrole-containing analogs have demonstrated anti-inflammatory activity. By modulating inflammatory pathways, they may offer therapeutic benefits in conditions such as rheumatoid arthritis, inflammatory bowel disease, and other inflammatory disorders .

Neuroprotective Potential

Researchers have explored pyrrole derivatives for their neuroprotective effects. These compounds may help prevent neuronal damage and improve cognitive function. Investigations into their role in neurodegenerative diseases like Alzheimer’s and Parkinson’s are ongoing .

Antiviral Activity

Some pyrrole-based compounds exhibit antiviral properties. They can interfere with viral replication, making them potential candidates for treating viral infections. Further studies are needed to evaluate their efficacy against specific viruses .

Cardiovascular Applications

Pyrrole-containing molecules have been investigated for their cardiovascular effects. They may act as β-adrenergic antagonists, affecting heart rate and blood pressure. Understanding their impact on cardiovascular health remains an active area of research .

Other Therapeutic Areas

Beyond the mentioned applications, pyrrole analogs have been explored for their potential in areas such as anxiety management (anxiolytic effects), antimalarial activity, and more. Their diverse pharmacophores offer a wide range of possibilities for drug development .

Mechanism of Action

If the compound is a drug or has some biological activity, this involves studying how it interacts with biological systems at the molecular level .

Future Directions

This involves discussing potential future research directions, such as new synthetic methods, applications, or investigations into the compound’s properties .

properties

IUPAC Name

N-[2-(2-methoxyphenyl)ethyl]-4-pyrrol-1-ylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O2/c1-21-16-8-3-2-7-15(16)10-11-18-17(20)9-6-14-19-12-4-5-13-19/h2-5,7-8,12-13H,6,9-11,14H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWZXOUDQIUUTST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCNC(=O)CCCN2C=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methoxyphenethyl)-4-(1H-pyrrol-1-yl)butanamide

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